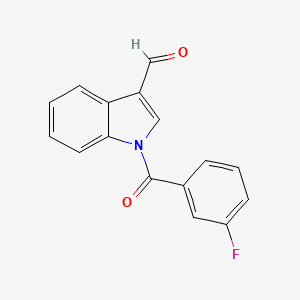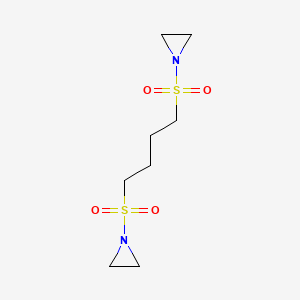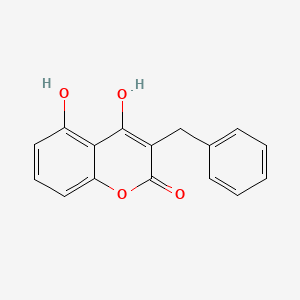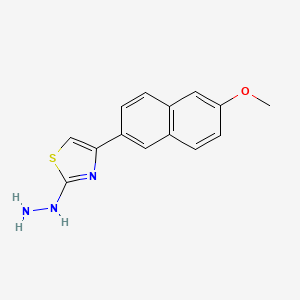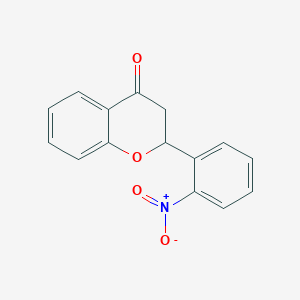
4H-1-Benzopyran-4-one, 2,3-dihydro-2-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenyl)chroman-4-one: is a compound belonging to the class of chroman-4-one derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitrophenyl)chroman-4-one typically involves the condensation of 2-nitrobenzaldehyde with chroman-4-one under basic conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production of chroman-4-one derivatives often employs catalytic processes to enhance yield and efficiency. For example, silver-catalyzed cascade radical cyclization and rhodium-catalyzed tandem hydroacylation are advanced methods used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated chroman-4-one derivatives.
Scientific Research Applications
2-(2-Nitrophenyl)chroman-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and cosmetic products.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chroman-4-one: The parent compound with a similar structure but without the nitrophenyl group.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
Isoflavone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 2-(2-Nitrophenyl)chroman-4-one is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential biological activities compared to other chroman-4-one derivatives .
Properties
CAS No. |
107918-07-0 |
|---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11NO4/c17-13-9-15(20-14-8-4-2-6-11(13)14)10-5-1-3-7-12(10)16(18)19/h1-8,15H,9H2 |
InChI Key |
BEVZSBGPERALMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




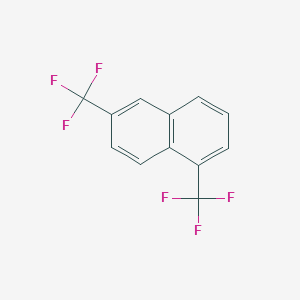
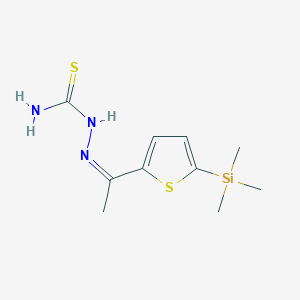

![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
